molecular formula C20H18ClN3O4S B12444253 4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

Cat. No.: B12444253
M. Wt: 431.9 g/mol
InChI Key: NXRHUCGUDMEWDA-UHFFFAOYSA-N
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Description

4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide is a complex organic compound featuring a benzothiophene core. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry due to their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed on the benzothiophene core to introduce the chloro and methoxy substituents.

    Hydrazinylation: The carbonyl group is introduced through a hydrazinylation reaction, where hydrazine derivatives react with the benzothiophene core.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiophene core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

4-[2-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)hydrazinyl]-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C20H18ClN3O4S/c1-28-13-7-8-14-15(11-13)29-19(18(14)21)20(27)24-23-17(26)10-9-16(25)22-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

NXRHUCGUDMEWDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)CCC(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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